

Spectroscopic Data of Petrosin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Petrosin

Cat. No.: B1231894

[Get Quote](#)

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data available for **Petrosin**, a bis-quinolizidine alkaloid isolated from marine sponges of the *Petrosia* genus. This document is intended to serve as a core resource for researchers involved in natural product chemistry, pharmacology, and drug development, offering a structured presentation of its spectroscopic characteristics, detailed experimental protocols, and logical workflows for its analysis.

Introduction to Petrosin

Petrosin is a C₂-symmetric macrocyclic alkaloid characterized by a 16-membered ring containing two quinolizidine moieties. Its unique structure and potential biological activities have made it a subject of interest in marine natural product research. The molecular formula of **Petrosin** is C₃₀H₅₀N₂O₂, with a monoisotopic mass of 470.3872 g/mol. Accurate structural elucidation and characterization are paramount for any further investigation into its pharmacological potential. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental to this process.

Spectroscopic Data of Petrosin

A comprehensive search of available scientific literature and databases has been conducted to compile the spectroscopic data for **Petrosin**. While the existence of detailed NMR and MS data is evident from various publications, specific quantitative data sets are not readily available in

the public domain. The following tables are structured to present this data clearly once it becomes accessible.

Nuclear Magnetic Resonance (NMR) Data

A definitive 2D-NMR study on **petrosins**, which led to the structural revision of the related **Petrosin-A**, confirms that complete assignment of all hydrogen and carbon resonances of **Petrosin** has been achieved. However, the full data table from this study is not publicly accessible. The table below is formatted to include this data once available.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **Petrosin** (CDCl_3)

Position	^{13}C Chemical Shift (δC) [ppm]	^1H Chemical Shift (δH) [ppm] (Multiplicity, J in Hz)
Data not publicly available	Data not publicly available	Data not publicly available
...

Note: The chemical shift data for **Petrosin** is reported in the publication "A 2D-NMR study of **petrosins**: revised structure for **petrosin-A**" in Bulletin des Sociétés Chimiques Belges, Vol. 97 (7), 519-524 (1988). Access to this publication is required to populate this table.

Mass Spectrometry (MS) Data

The high-resolution mass spectrometry (HRMS) data for **Petrosin** confirms its molecular formula. The fragmentation pattern, crucial for structural confirmation, is expected to be characteristic of bis-quinolizidine alkaloids.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for **Petrosin**

Ion	Calculated m/z	Observed m/z
$[\text{M}+\text{H}]^+$	471.3945	Data not publicly available
$[\text{M}+\text{Na}]^+$	493.3764	Data not publicly available

Note: While the exact mass is known, a published mass spectrum with observed m/z values and fragmentation data for **Petrosin** was not found. The fragmentation pattern is expected to involve cleavages of the quinolizidine rings.

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the acquisition of NMR and MS data for marine-derived alkaloids like **Petrosin**. These protocols are based on standard methodologies reported in the field of natural product chemistry.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra for the structural elucidation of **Petrosin**.

1. Sample Preparation:

- Dissolve approximately 5-10 mg of purified **Petrosin** in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

- A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

3. Data Acquisition Parameters:

- ¹H NMR:
 - Pulse sequence: zg30
 - Spectral width: 12-16 ppm
 - Acquisition time: 2-3 s
 - Relaxation delay: 1-2 s
 - Number of scans: 16-64
- ¹³C NMR:
 - Pulse sequence: zgpg30 (proton decoupled)
 - Spectral width: 200-220 ppm

- Acquisition time: 1-2 s
- Relaxation delay: 2-5 s
- Number of scans: 1024-4096
- 2D NMR (COSY, HSQC, HMBC):
 - Standard pulse programs provided by the spectrometer manufacturer should be utilized.
 - Optimization of parameters such as spectral widths, number of increments, and delays is crucial for high-quality spectra. For HMBC, a long-range coupling delay (e.g., 50-100 ms) should be set to observe correlations over 2-4 bonds.

4. Data Processing:

- Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs using appropriate NMR processing software (e.g., MestReNova, TopSpin).
- Reference the spectra to the TMS signal (¹H and ¹³C).
- Analyze the 1D and 2D spectra to assign all proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.

Mass Spectrometry Protocol

Objective: To determine the accurate mass and fragmentation pattern of **Petrosin**.

1. Sample Preparation:

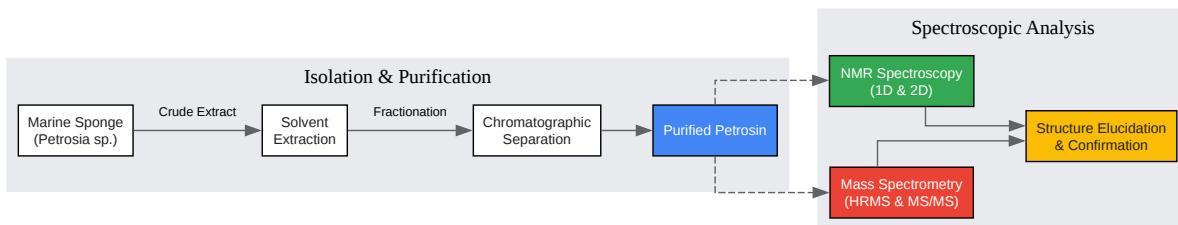
- Prepare a dilute solution of purified **Petrosin** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Instrumentation:

- A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is recommended.

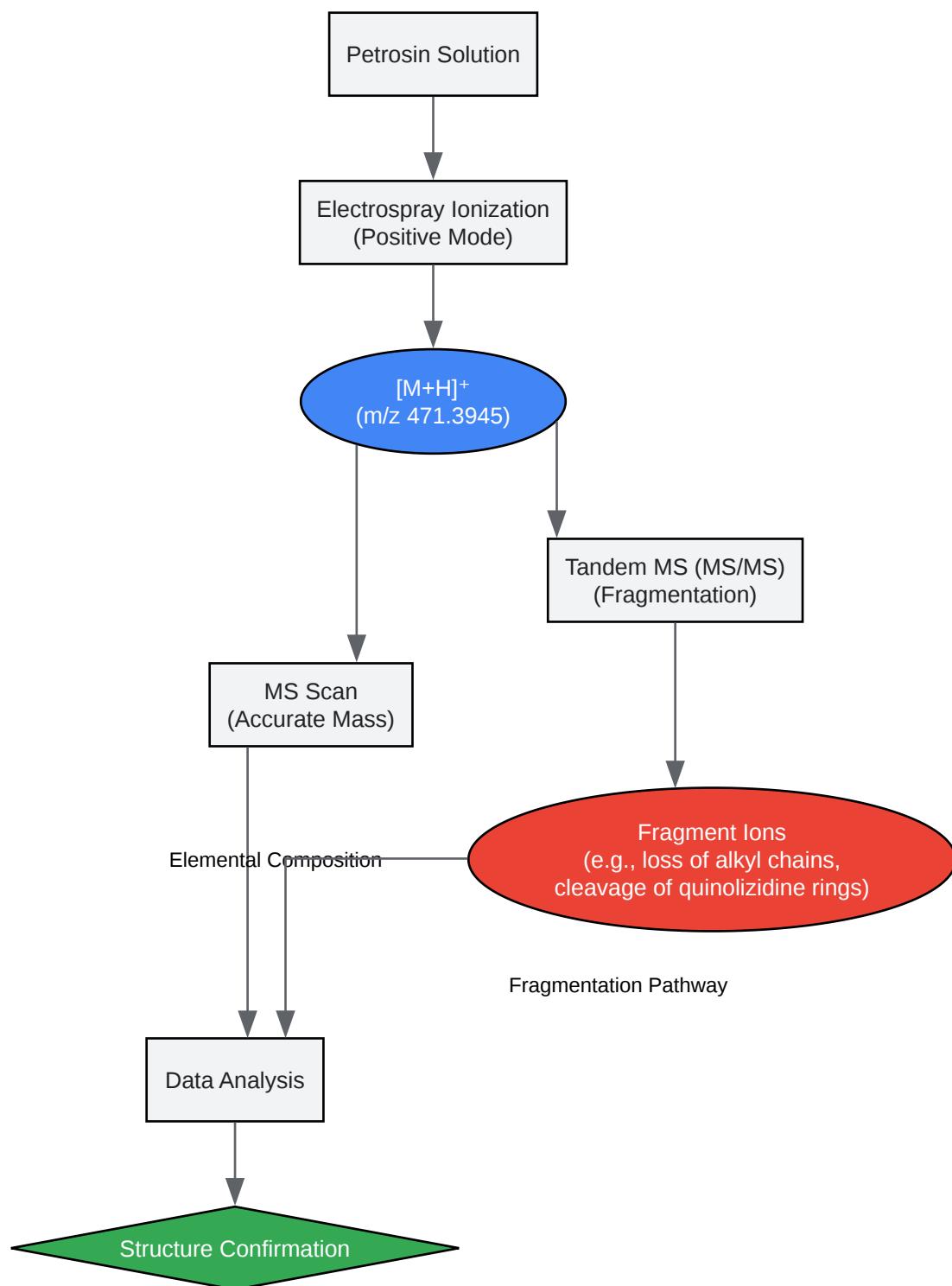
3. Data Acquisition Parameters (Positive Ion Mode):

- Ionization Source: ESI
- Capillary Voltage: 3.5-4.5 kV
- Cone Voltage: 20-40 V (can be varied to induce in-source fragmentation)
- Source Temperature: 100-120 °C
- Desolvation Temperature: 250-350 °C
- Mass Range: m/z 100-1000


- Acquisition Mode:
 - MS scan for accurate mass determination of the molecular ion ($[M+H]^+$).
 - Tandem MS (MS/MS) or data-dependent acquisition (DDA) to obtain fragmentation spectra. Select the $[M+H]^+$ ion as the precursor for collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation pattern.

4. Data Processing:

- Process the raw data using the instrument's software.
- Determine the elemental composition from the accurate mass of the molecular ion.
- Analyze the MS/MS spectra to identify characteristic fragment ions and propose a fragmentation pathway. This information is critical for confirming the structure of the bis-quinolizidine core.


Mandatory Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic analysis of **Petrosin**.

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and spectroscopic analysis of **Petrosin**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for mass spectrometric analysis of **Petrosin**.

Conclusion

This technical guide provides a framework for understanding and obtaining the spectroscopic data of **Petrosin**. While specific, detailed NMR and MS data tables could not be populated due to restricted access to primary literature, the provided protocols and workflows offer a robust guide for researchers to generate and interpret this data. The structural complexity of **Petrosin** necessitates the use of high-resolution spectroscopic techniques, and the methodologies outlined herein represent the current standard in the field of natural product chemistry. Future work should focus on making the primary spectroscopic data for important natural products like **Petrosin** more accessible to the scientific community to facilitate further research and development.

- To cite this document: BenchChem. [Spectroscopic Data of Petrosin: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1231894#spectroscopic-data-of-petrosin-nmr-ms\]](https://www.benchchem.com/product/b1231894#spectroscopic-data-of-petrosin-nmr-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com